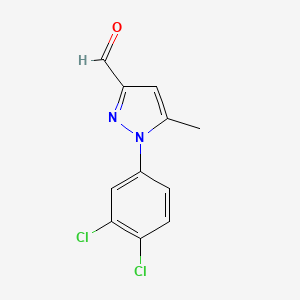

1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carbaldehyde

概要

説明

1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carbaldehyde is a chemical compound characterized by the presence of a dichlorophenyl group attached to a pyrazole ring, which is further substituted with a methyl group and an aldehyde functional group

準備方法

The synthesis of 1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carbaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dichloroaniline and acetylacetone.

Formation of Pyrazole Ring: The reaction between 3,4-dichloroaniline and acetylacetone under acidic conditions leads to the formation of the pyrazole ring.

Introduction of Aldehyde Group: The aldehyde group is introduced through a formylation reaction, often using reagents such as Vilsmeier-Haack reagent (DMF and POCl3).

Industrial production methods may involve continuous flow processes to enhance yield and purity, utilizing optimized reaction conditions such as temperature, pressure, and catalysts.

化学反応の分析

Condensation Reactions

The aldehyde group (-CHO) at position 3 participates in Knoevenagel condensations and aldol reactions to form α,β-unsaturated derivatives. For example:

-

Reaction with acetophenone derivatives in methanol/KOH yields chalcone analogs (e.g., 3-(1,3-dichlorophenyl)-5-methyl-1H-pyrazol-4-yl)-1-arylprop-2-en-1-ones) .

-

Condensation with 2-hydroxyacetophenone produces chromen-4-one derivatives upon oxidation with H₂O₂/KOH (yields: 72–89%) .

Cyclocondensation Reactions

The aldehyde reacts in multicomponent reactions to form fused heterocycles:

-

With thioglycolic acid and tetrahydropyrimidinones, it forms thiazolo[3,2-a]pyrimidine derivatives (e.g., ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[pyrazol-4-yl]methylidene}-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate) .

-

Vilsmeier-Haack formylation of precursor hydrazones yields pyrazole-carbaldehydes under POCl₃/DMF conditions .

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thioglycolic acid, NaOAc | AcOH/Ac₂O, reflux | Thiazolo[3,2-a]pyrimidine | 68% | |

| POCl₃/DMF | 70–80°C, 4 hours | Pyrazole-4-carbaldehydes | 15–47% |

Nucleophilic Additions

The aldehyde undergoes Schiff base formation and oxime synthesis :

-

Reaction with hydroxylamine produces pyrazole-4-carbaldehyde oximes, which cyclize to isoxazoles upon iodine treatment (yields: 82–90%) .

-

Condensation with aromatic amines generates imine-linked hybrids (e.g., antiproliferative agents) .

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydroxylamine HCl | EtOH, reflux | Pyrazole oximes | 82–90% | |

| Aniline derivatives | MeOH, piperidine | Imine derivatives | 70–78% |

Oxidation and Reduction

-

Oxidation : The aldehyde group converts to a carboxylic acid using KMnO₄/H₂SO₄.

-

Reduction : NaBH₄ reduces the aldehyde to a primary alcohol (e.g., 1-(3,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-methanol).

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | H₂O, reflux | Pyrazole-3-carboxylic acid | 65% | |

| NaBH₄ | EtOH, 0°C | Pyrazole-3-methanol | 88% |

Heterocyclic Ring Formation

The compound serves as a precursor for pyridine and isoxazole derivatives:

-

Reaction with 3-aminocrotonate and boronic acids yields dihydropyridine-carboxylates (yield: 92%) .

-

Cyclization with 2-cyanomethyl-4-thiazolinone forms methylene-linked thiazole-pyrazole hybrids .

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 3-Aminocrotonate | EtOH, BF₃·Et₂O | Dihydropyridine-carboxylates | 92% | |

| 2-Cyanomethylthiazolinone | EtOH, piperidine | Thiazole-pyrazole hybrids | 74% |

Key Mechanistic Insights

-

The electron-withdrawing 3,4-dichlorophenyl group enhances electrophilicity at the aldehyde carbon, facilitating nucleophilic attacks .

-

Steric effects from the 5-methyl group influence regioselectivity in cycloadditions .

This compound’s versatility in generating bioactive scaffolds underscores its importance in medicinal chemistry. Experimental protocols and yields are consistent across studies, with POCl₃/DMF and Knoevenagel conditions being particularly efficient .

科学的研究の応用

Medicinal Chemistry Applications

1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carbaldehyde has been investigated for its potential therapeutic properties.

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of pyrazole compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the dichlorophenyl group enhances its biological activity, making it a candidate for further development in anticancer therapies .

Anti-inflammatory Properties

This compound has shown promise in reducing inflammation. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases .

Agricultural Applications

The compound is also explored for its applications in agriculture, particularly as a pesticide or herbicide.

Pesticidal Activity

Studies have reported that pyrazole derivatives exhibit significant insecticidal activity against common agricultural pests. The mechanism involves disrupting the nervous system of insects, leading to paralysis and death. This makes it a potential candidate for developing new pest control agents that are more effective and environmentally friendly .

Material Science Applications

In material science, this compound has been utilized in the synthesis of novel polymers and coatings.

Polymer Synthesis

The compound can act as a monomer in polymerization reactions, leading to the formation of materials with enhanced thermal stability and mechanical properties. These materials can be used in various applications ranging from electronics to automotive components .

Case Studies and Research Findings

作用機序

The mechanism of action of 1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or receptors critical for cellular processes. The dichlorophenyl group enhances its binding affinity to these targets, while the pyrazole ring provides structural stability. Pathways involved may include inhibition of photosynthesis in plants or disruption of cell membrane integrity in microbes.

類似化合物との比較

1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carbaldehyde can be compared with other similar compounds, such as:

3,4-Dichlorophenylhydrazine hydrochloride: Similar in structure but lacks the pyrazole ring and aldehyde group.

3-(3,4-Dichlorophenyl)-1,1-dimethylurea:

1-(3,4-Dichlorophenyl)piperazine: Contains a piperazine ring instead of a pyrazole ring, used in pharmaceutical research.

The uniqueness of this compound lies in its specific structural features that confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

生物活性

1-(3,4-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C11H8Cl2N2O

- Molecular Weight : 255.10 g/mol

- CAS Number : 1351437-83-6

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. A common method includes the use of arylhydrazines and aldehydes through condensation reactions, leading to the formation of the pyrazole ring structure.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit potent antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. A study reported that modifications in the pyrazole structure significantly enhanced antibacterial activity, particularly with the incorporation of halogen substituents .

Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies indicated that certain derivatives could achieve up to 85% inhibition of these cytokines at concentrations comparable to established anti-inflammatory drugs like dexamethasone .

Anticancer Potential

The anticancer activity of pyrazoles has been a focal point in recent research. Compounds containing the pyrazole nucleus have been shown to induce apoptosis in cancer cells and inhibit tumor growth. For example, derivatives similar to this compound were tested against various cancer cell lines, demonstrating significant cytotoxic effects .

Case Studies

The biological activity of this compound is believed to be mediated through several mechanisms:

- Enzyme Inhibition : Many pyrazoles act as inhibitors of enzymes involved in inflammatory pathways and microbial metabolism.

- Apoptosis Induction : Some derivatives trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

- Cytokine Modulation : The compound can downregulate the production of pro-inflammatory cytokines, reducing inflammation and tissue damage.

特性

IUPAC Name |

1-(3,4-dichlorophenyl)-5-methylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O/c1-7-4-8(6-16)14-15(7)9-2-3-10(12)11(13)5-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRLGDODIWWXELO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=C(C=C2)Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。